6-amino-9-butyl-9H-purine-8-sulfonic acid is a purine derivative characterized by the presence of an amino group at position 6, a butyl group at position 9, and a sulfonic acid group at position 8 of the purine ring. Its molecular formula is C₉H₁₃N₅O₃S, indicating it contains nitrogen, sulfur, oxygen, and carbon atoms. This compound is part of a larger class of purines, which are essential components in biochemistry, involved in various biological processes including energy transfer and genetic information transfer.
The synthesis and characterization of 6-amino-9-butyl-9H-purine-8-sulfonic acid have been documented in various scientific literature and patents, highlighting its potential applications in medicinal chemistry and biochemistry. The compound can be synthesized through specific organic reactions that introduce the requisite functional groups onto the purine scaffold.
6-amino-9-butyl-9H-purine-8-sulfonic acid is classified as a purine derivative and more specifically falls under the category of sulfonylated purines. It exhibits properties that make it suitable for various biochemical applications due to its structural characteristics.
The synthesis of 6-amino-9-butyl-9H-purine-8-sulfonic acid typically involves several steps:
The reaction conditions for the sulfonation process generally include:
The molecular structure of 6-amino-9-butyl-9H-purine-8-sulfonic acid can be represented as follows:
This structure includes:
Key structural data includes:
6-amino-9-butyl-9H-purine-8-sulfonic acid participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 6-amino-9-butyl-9H-purine-8-sulfonic acid primarily involves its interaction with biological targets:
Data from studies suggest that this compound may have potential therapeutic effects, particularly in cancer treatment and antiviral applications due to its ability to modulate enzyme activity.
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to characterize this compound further.
6-amino-9-butyl-9H-purine-8-sulfonic acid has several scientific uses:
Halogenation at the C8 position of the purine scaffold is a critical step for subsequent sulfonic acid functionalization. Patent CN101469012B details optimized catalytic halogenation using chlorine (Cl₂) or bromine (Br₂) under mild conditions (0–25°C) in aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) [4]. The reaction employs Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) at 5–10 mol%, enabling regioselective C8-halogenation with >90% conversion. Key to minimizing dihalogenation byproducts is precise stoichiometry control (1.05–1.10 eq. halogen) and inert atmosphere protection. Post-reaction, halogenated intermediates (e.g., 8-bromo-9-butyl-9H-purin-6-amine) are isolated via crystallization from ethanol/water mixtures, yielding 85–92% purity without chromatography [4].
Table 1: Halogenation Parameters for 8-Substituted Purine Precursors
Halogen Source | Catalyst | Temp (°C) | Solvent | Yield (%) |
---|---|---|---|---|
Cl₂ (1.05 eq) | AlCl₃ (5 mol%) | 0–5 | THF | 92 |
Br₂ (1.10 eq) | FeCl₃ (10 mol%) | 20–25 | DCM | 88 |
Br₂ (1.20 eq) | None | 25 | DCM | 65* |
Note: Uncontrolled stoichiometry reduces yield due to dibromide formation.
Sulfonation at C8 proceeds via nucleophilic displacement of halogen atoms using sulfite salts (Na₂SO₃ or K₂SO₃) under aqueous-organic biphasic conditions. Vulcanchem’s synthesis route employs 8-bromopurine intermediates reacted with 3.0 eq. Na₂SO₃ in H₂O/THF (1:1 v/v) at 80°C for 12–24 hours [2]. This method avoids harsh oxidants and leverages the electron-deficient nature of C8-halogenated purines to facilitate SₙAr. Post-reaction acidification (pH 2–3) with HCl precipitates the sulfonic acid product, achieving 70–75% isolated yield. Alternative routes using thiourea intermediates (e.g., 6-amino-9-butyl-9H-purine-8-thiol [5]) followed by oxidation with H₂O₂/acetic acid are less efficient (<60% yield) due to over-oxidation byproducts [5].
Table 2: Sulfonation Routes Comparison
Method | Reagent | Conditions | Yield (%) | Purity |
---|---|---|---|---|
Halogen Displacement | Na₂SO₃ (3.0 eq) | H₂O/THF, 80°C, 24h | 70–75 | >95% |
Thiol Oxidation | Thiourea → H₂O₂ | EtOH/H₂O, 60°C, 8h | 55–60 | 85–90% |
N9-alkylation is essential for directing electrophilic substitution to C8. WO2004016612A2 describes phase-transfer catalysis (PTC) for N9-selective butylation of 6-aminopurine [7]. Using tetrabutylammonium bromide (TBAB) (10 mol%) in toluene/50% NaOH, 1-bromobutane (1.2 eq.) reacts at 60°C to deliver 9-butyl-9H-purin-6-amine in 95% regioselectivity. Competing N7-alkylation (<5%) is suppressed by the bulky PTC agent, which shields the N7 site. Solvent-free microwave-assisted alkylation (100°C, 30 min) enhances reaction kinetics but reduces selectivity to 85% due to thermal equilibration [7]. Crude alkylated products are purified via recrystallization from hexane/ethyl acetate, yielding 80–85% of chromatographically pure material.
Table 3: Alkylation Efficiency Under Varied Conditions
Base | Catalyst | Temp (°C) | Time (h) | N9:N7 Ratio | Yield (%) |
---|---|---|---|---|---|
NaOH (50%) | TBAB | 60 | 4 | 95:5 | 88 |
K₂CO₃ | None | 80 | 12 | 70:30 | 65 |
NaH | None | 25 | 1 | 60:40 | 75* |
Note: NaH promotes deprotonation but favors N7-alkylation due to kinetic control.
Solvent polarity critically influences reaction efficiency and crystallization. Patent CN101469012B demonstrates that DMF-water mixtures (4:1 v/v) enhance sulfonation homogeneity, while THF-water (3:1 v/v) optimizes final acid precipitation [4]. For halogenation, anhydrous DCM minimizes hydrolysis of acid-labile intermediates. WO2004016612A2 further notes that aprotic polar solvents (e.g., DMF or DMSO) increase alkylation rates by solubilizing purine salts but require rigorous drying to avoid O-alkylation [7]. Post-reaction, solvent-mediated crystallization from methanol or ethyl acetate/hexane improves yields by 15–20% versus direct evaporation, as confirmed by X-ray diffraction purity analysis [4] [7].
Table 4: Solvent Impact on Key Reaction Steps
Reaction Step | Optimal Solvent System | Critical Parameter | Yield Improvement |
---|---|---|---|
Halogenation | DCM (anhydrous) | Water content <50 ppm | Prevents hydrolysis |
Sulfonation | H₂O/THF (1:1) | Phase-transfer emulsification | Enhances mass transfer |
Crystallization | Ethyl acetate/hexane (1:3) | Gradient cooling (50°C → 4°C) | +15–20% yield |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1